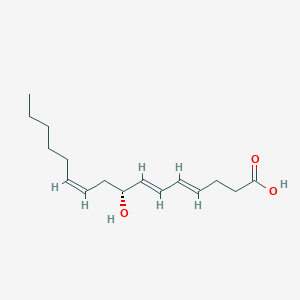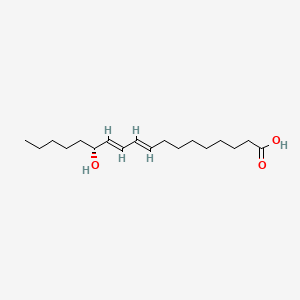
11-dehydro Thromboxane B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-dehydro Thromboxane B3 is a urinary metabolite of Thromboxane A3 in humans, particularly observed with enhanced dietary intake of eicosapentaenoic acid (EPA) . Thromboxanes are a group of lipid compounds derived from arachidonic acid, playing a crucial role in platelet aggregation and vasoconstriction . This compound is a stable metabolite reflecting the whole-body biosynthesis of Thromboxane A3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-dehydro Thromboxane B3 involves the oxidation of Thromboxane B3. The process typically includes the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The compound is often synthesized in laboratories using high-purity reagents and solvents to ensure its stability and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 11-dehydro Thromboxane B3 undergoes various chemical reactions, including:
Oxidation: Conversion of Thromboxane B3 to this compound.
Reduction: Potential reduction reactions to revert to Thromboxane B3.
Substitution: Possible substitution reactions involving functional groups on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation process to synthesize this compound.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used solvents.
Major Products Formed: The primary product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .
Applications De Recherche Scientifique
11-dehydro Thromboxane B3 has several scientific research applications, including:
Mécanisme D'action
11-dehydro Thromboxane B3 exerts its effects by reflecting the biosynthesis of Thromboxane A3, which is involved in platelet aggregation and vasoconstriction . The compound serves as a non-invasive biomarker of in vivo platelet activation, providing insights into the molecular pathways of thromboxane biosynthesis and its role in cardiovascular health .
Comparaison Avec Des Composés Similaires
Thromboxane B2: Another metabolite of Thromboxane A2, involved in similar biological processes.
2,3-dinor Thromboxane B2: A urinary metabolite of Thromboxane A2, used as a biomarker for platelet activation.
Uniqueness: 11-dehydro Thromboxane B3 is unique due to its specific association with dietary intake of eicosapentaenoic acid and its role as a stable metabolite reflecting Thromboxane A3 biosynthesis . This makes it a valuable compound for studying the effects of dietary interventions on thromboxane metabolism and cardiovascular health .
Propriétés
IUPAC Name |
7-[4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMLWQISGEXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
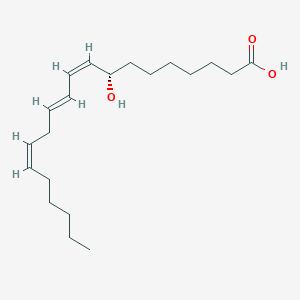

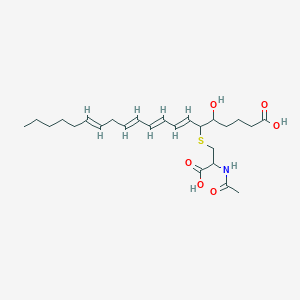
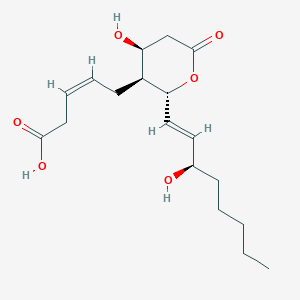
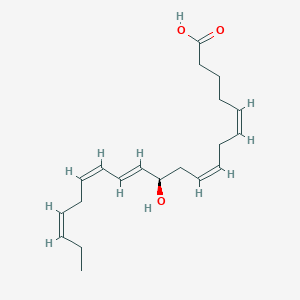
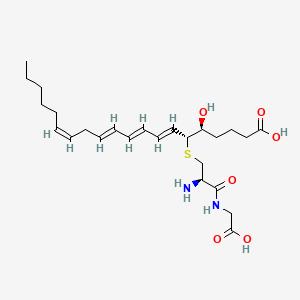
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
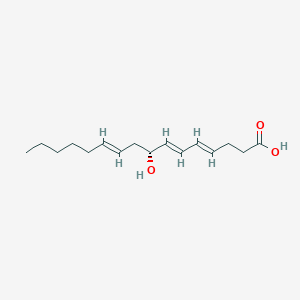
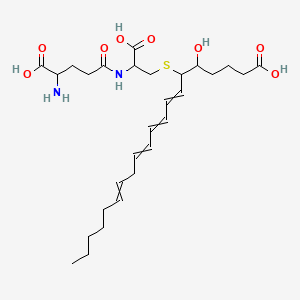
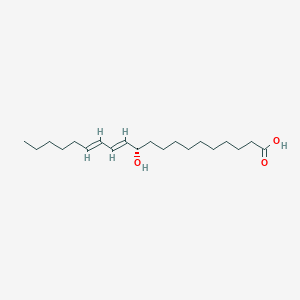

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
